Benz(a)anthracene-12-methanol
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Overview
Description
Benz(a)anthracene-12-methanol is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings. This compound is known for its complex structure and significant chemical properties, making it a subject of interest in various scientific fields. Benz(a)anthracene itself is produced during the incomplete combustion of organic matter and is recognized for its carcinogenic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-12-methanol typically involves the functionalization of benz(a)anthracene. One common method is the hydroxylation of benz(a)anthracene using reagents such as osmium tetroxide (OsO₄) followed by reduction with sodium borohydride (NaBH₄). This process introduces a hydroxyl group at the 12th position of the benz(a)anthracene molecule, forming this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes using catalytic systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Benz(a)anthracene-12-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Major Products
The major products formed from these reactions include various substituted benz(a)anthracene derivatives, such as halogenated, nitrated, and sulfonated compounds .
Scientific Research Applications
Benz(a)anthracene-12-methanol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its interactions with biological macromolecules and its potential effects on cellular processes.
Medicine: Explored for its potential therapeutic applications and its role in understanding carcinogenic mechanisms.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Benz(a)anthracene-12-methanol involves its interaction with cellular components, particularly DNA. The compound can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The metabolic activation of this compound involves cytochrome P450 enzymes, which convert it into reactive intermediates that can bind to DNA and proteins .
Comparison with Similar Compounds
Similar Compounds
Benz(a)anthracene: The parent compound, known for its carcinogenic properties.
7,12-Dimethylbenz(a)anthracene: A derivative with additional methyl groups, used in cancer research.
Phenanthrene: Another PAH with three fused benzene rings, less carcinogenic than benz(a)anthracene
Uniqueness
Benz(a)anthracene-12-methanol is unique due to the presence of the hydroxyl group at the 12th position, which significantly alters its chemical reactivity and biological interactions compared to its parent compound and other similar PAHs .
Properties
CAS No. |
13345-63-6 |
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Molecular Formula |
C19H14O |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
benzo[a]anthracen-12-ylmethanol |
InChI |
InChI=1S/C19H14O/c20-12-18-16-7-3-2-6-14(16)11-15-10-9-13-5-1-4-8-17(13)19(15)18/h1-11,20H,12H2 |
InChI Key |
KBNLYDAOPULDAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=CC=CC=C4C(=C32)CO |
Origin of Product |
United States |
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